![molecular formula C8H14O3 B1465871 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one CAS No. 1263366-18-2](/img/structure/B1465871.png)
1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one
Overview
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in alkaline medium .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has a molecular formula of C18H20O3 .Chemical Reactions Analysis
Dioxolanes can undergo a variety of reactions. For instance, they can be used as building blocks in fine organic synthesis . They can also be used as reagents for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives can vary. For example, 1,3-dioxolane has a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .Scientific Research Applications
Wittig Olefinations
This compound is used as a reagent for Wittig olefinations, which is a method used to convert aldehydes or ketones into alkenes .
Fluorescent Probe Preparation
It is applied as a reactant for the preparation of a ratiometric fluorescent probe. This probe is used for the specific detection of cysteine over homocysteine and glutathione .
Synthesis of KN-93
This compound is used in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II .
Preparation of Spirobenzofuran Piperidines
It is used for the preparation of fluorinated spirobenzofuran piperidines. These compounds act as s1 receptor ligands .
Synthesis of Antitumor Agents
This compound is used in the synthesis of antitumor agents .
Preparation of Indole Derivatives
It is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-methylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(9)5-8-10-3-4-11-8/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANODHRSUFVSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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